8-[3-(4-chlorophenoxy)propoxy]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[3-(4-chlorophenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIXADIRZUZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of 8 3 4 Chlorophenoxy Propoxy Quinoline
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 8-[3-(4-chlorophenoxy)propoxy]quinoline, this technique has provided invaluable insights into its molecular geometry, crystal packing, and the non-covalent forces that govern its supramolecular assembly.
Recent studies have successfully crystallized this compound and analyzed its structure. The compound crystallizes in the monoclinic system with the P21/c space group. This analysis confirms the fundamental connectivity of the atoms and reveals the specific spatial orientation of the quinoline (B57606) and chlorophenoxy rings relative to each other, as dictated by the flexible propoxy linker.
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₈H₁₆ClNO₂ |
| Formula Weight | 313.78 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| α (°) | 90 |
| β (°) | Value not available in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not available in abstract |
| Z | 4 |
| Note: Specific unit cell dimensions (a, b, c, β) and volume are determined from the full crystallographic information file and were not available in the reviewed literature abstracts. |
The stability of the crystal lattice of this compound is derived from a network of weak intermolecular interactions. Analysis of the crystal packing reveals the absence of classical hydrogen bonds. Instead, the structure is stabilized by a combination of C-H···O, C-H···Cl, and C-H···π interactions.
Specifically, C-H···O interactions are observed, linking molecules together. Furthermore, weak C-H···Cl interactions contribute to the packing arrangement. A significant feature of the packing is the presence of C-H···π interactions, where hydrogen atoms from the propoxy chain and aromatic rings interact with the electron-rich π systems of adjacent quinoline rings. These interactions collectively create a robust three-dimensional architecture. While π-π stacking is a common interaction in aromatic compounds, in this specific crystal structure, the arrangement of the aromatic rings is not conducive to significant parallel-displaced or face-to-face π-π stacking; the stability is instead dominated by the aforementioned hydrogen bonding and C-H···π contacts.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Solution-State Structural and Conformational Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in the solution state and providing insights into its dynamic conformational behavior.
The ¹H NMR spectrum displays characteristic signals for all the protons in the molecule. The aromatic protons of the quinoline and chlorophenoxy rings appear in the downfield region, typically between 7.0 and 8.9 ppm, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The protons of the propoxy chain (O-CH₂ and C-CH₂-C) resonate in the mid-field region, and their multiplicities provide information about adjacent protons.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The chemical shifts of the aromatic carbons confirm the presence of the two different ring systems, while the signals for the aliphatic carbons of the propoxy linker appear in the upfield region. The data obtained from both ¹H and ¹³C NMR are consistent with the proposed molecular structure. Comparisons between experimental NMR data and theoretical chemical shifts calculated using methods like Density Functional Theory (DFT) have shown good correlation, further validating the structural assignment.
| Proton Type | Typical Chemical Shift Range (ppm) | Carbon Type | Typical Chemical Shift Range (ppm) |
| Quinoline Aromatic-H | 7.3 - 8.9 | Quinoline Aromatic-C | 110 - 150 |
| Chlorophenoxy Aromatic-H | 6.9 - 7.3 | Chlorophenoxy Aromatic-C | 115 - 160 |
| O-CH₂ (propoxy) | 4.1 - 4.5 | O-CH₂ (propoxy) | 65 - 70 |
| C-CH₂-C (propoxy) | 2.2 - 2.5 | C-CH₂-C (propoxy) | 25 - 30 |
| Note: These are representative chemical shift ranges. Exact values depend on the solvent and experimental conditions. |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
The FT-IR and FT-Raman spectra of this compound have been recorded and analyzed, often with the aid of DFT calculations to assign the observed vibrational bands to specific atomic motions.
Key vibrational modes identified include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the propoxy chain, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Associated with the quinoline ring, these vibrations produce strong bands in the 1400-1650 cm⁻¹ region.
C-O-C stretching: The ether linkage of the propoxy chain gives rise to characteristic asymmetric and symmetric stretching bands, typically in the 1250-1050 cm⁻¹ region.
C-Cl stretching: The vibration of the carbon-chlorine bond on the phenoxy ring is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹.
Ring bending modes: Out-of-plane and in-plane bending vibrations of the aromatic rings contribute to a complex pattern of bands in the fingerprint region below 1000 cm⁻¹.
The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| C=N/C=C Aromatic Stretch | 1650 - 1400 |
| C-O-C Asymmetric Stretch | 1260 - 1200 |
| C-O-C Symmetric Stretch | 1100 - 1050 |
| C-Cl Stretch | 800 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₁₆ClNO₂), HRMS would yield a measured mass for the molecular ion [M+H]⁺ that matches the theoretical value to within a few parts per million, confirming the molecular formula.
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed experimental fragmentation study for this specific molecule is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of quinolines, ethers, and chlorophenols.
Upon ionization (e.g., by electron impact or electrospray), the molecular ion would undergo a series of characteristic cleavages:
Alpha-cleavage of the ether: The most likely initial fragmentation would be cleavage of the C-C bond alpha to the ether oxygen on the propoxy chain, leading to the formation of a stabilized quinoline-containing cation.
Cleavage of the propoxy chain: Fragmentation can occur at various points along the propoxy linker, leading to ions corresponding to the loss of propene or other small fragments.
Formation of the chlorophenoxy ion: Cleavage of the ether C-O bond can generate a 4-chlorophenoxy radical and a quinoline-propoxy cation, or vice-versa. The 4-chlorophenol (B41353) ion itself (m/z 128) is a likely observed fragment.
Quinoline ring fragmentation: The quinoline ring itself is relatively stable, but can undergo fragmentation, often characterized by the loss of a neutral hydrogen cyanide (HCN) molecule.
| Fragment Ion (Proposed) | Description |
| [M+H]⁺ or M⁺˙ | Molecular ion |
| [M - C₃H₆O - Cl]⁺ | Loss of the chloropropoxy group |
| [C₉H₇NO]⁺˙ | Ion corresponding to 8-hydroxyquinoline (B1678124) |
| [C₆H₄ClO]⁺ | Ion corresponding to the 4-chlorophenoxy moiety |
| [C₉H₇N]⁺˙ | Quinoline ion |
Computational and Theoretical Chemistry Studies of 8 3 4 Chlorophenoxy Propoxy Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed for quinoline (B57606) derivatives to calculate various molecular properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 8-[3-(4-chlorophenoxy)propoxy]quinoline, DFT calculations would serve as the foundation for understanding its fundamental chemical nature. The choice of functional and basis set, such as B3LYP/6-311+G(2d), is crucial as it can significantly influence the accuracy of the calculated results when compared to experimental data.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
In quinoline derivatives, the HOMO and LUMO are often distributed across the entire molecule, indicating potential for intramolecular charge transfer (ICT) upon excitation. For this compound, analysis would likely show the HOMO localized on the electron-rich quinoline and phenoxy ether portions, while the LUMO might be distributed over the quinoline ring system. The energy gap and orbital distributions are key indicators of the molecule's electronic properties.
Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | ~ -2.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ~ 4.0 | ELUMO - EHOMO, indicates molecular stability |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color code to identify charge distributions. Red regions indicate negative potential, corresponding to nucleophilic (electron-rich) sites, while blue regions denote positive potential, highlighting electrophilic (electron-poor) sites. Green areas represent neutral potential.
For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the ether linkage, identifying them as primary sites for electrophilic attack or coordination to metal ions. The hydrogen atoms, in contrast, would exhibit positive potential. This analysis provides a reliable guide to how the molecule will interact with other charged or polar species.
Non-Linear Optical (NLO) materials are crucial for applications in modern optics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant intramolecular charge transfer (ICT), large hyperpolarizability values, and a small HOMO-LUMO gap are often good NLO candidates.
Quinoline derivatives are frequently studied for their NLO properties due to the electron-accepting nature of the quinoline ring, which can facilitate ICT. Theoretical studies on related compounds suggest that this compound could possess NLO activity. DFT calculations would be used to quantify these properties for comparison with standard NLO materials like urea.
Table 2: Representative Non-Linear Optical Properties This table presents hypothetical data for illustrative purposes.
| Property | Symbol | Expected Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | > 5 Debye |
| Average Polarizability | α | > 200 |
| First Hyperpolarizability | β | > 1000 |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for exploring the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent.
For this compound, the flexible three-carbon propoxy chain is a key feature. MD simulations would allow for the exploration of its various possible conformations, identifying the most stable (lowest energy) shapes the molecule can adopt. Furthermore, by simulating the molecule in an aqueous environment, MD can reveal how water molecules arrange around it, providing insights into its solubility and the stability of the drug-solvent system.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models allow for the prediction of the activity of new, unsynthesized analogues.
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., anticancer or antimicrobial) would be required. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a mathematical equation can be derived to predict the activity of new derivatives, guiding the synthesis of more potent compounds.
Molecular Docking and Ligand-Protein Interaction Profiling (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is essential for hypothesizing a compound's mechanism of action by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site.
Quinoline derivatives are known to interact with a wide range of biological targets, including protein kinases and oxidoreductases. A docking study of this compound would involve selecting a relevant protein target and using software to predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions that stabilize the ligand-protein complex. These in silico results can prioritize compounds for further experimental testing.
Table 3: Representative Molecular Docking Results This table presents hypothetical data against a generic protein kinase for illustrative purposes.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase (e.g., c-Met) | -8.5 | MET1160, LYS1110 | Hydrogen Bond |
| VAL1092, ALA1221 | Hydrophobic Interaction | ||
| TYR1230 | π-π Stacking |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes for Research Leads
In the early stages of drug discovery and development, the evaluation of a compound's pharmacokinetic profile is a critical step to predict its in vivo behavior. The use of computational, or in silico, models to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities has become an indispensable tool. researchgate.netnih.gov These predictive models allow for the early identification of potential liabilities in a molecule's profile, thereby reducing the time and resources expended on candidates with a low probability of success. For novel compounds like this compound, in silico ADME studies provide crucial insights into its potential as a drug candidate.
The prediction of ADME properties for quinoline derivatives is a well-established practice in medicinal chemistry. nih.govphytojournal.com These studies typically involve the calculation of a range of physicochemical and pharmacokinetic parameters that influence a compound's journey through the body. Key areas of focus include oral bioavailability, membrane permeability, metabolic stability, and potential for toxicity.
Detailed Research Findings
In silico tools such as SwissADME and admetSAR are frequently employed to generate these predictions. nih.govidaampublications.in These platforms utilize sophisticated algorithms and models built from large datasets of experimental results. The predictions are based on the compound's two-dimensional structure and include assessments of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
For a molecule like this compound, key predictive assessments would include:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (Log P), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to be orally bioavailable. nih.gov
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is used to predict oral absorption and blood-brain barrier penetration.
Aqueous Solubility (Log S): Solubility is a critical factor for absorption. Poor solubility can lead to low bioavailability. In silico models provide an estimate of a compound's intrinsic solubility. nih.gov
Cytochrome P450 (CYP) Inhibition: The prediction of interactions with major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital, as inhibition of these enzymes can lead to drug-drug interactions. phytojournal.com
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Predictive models estimate this based on a combination of molecular properties.
Based on analyses of structurally related quinoline ether derivatives, a representative in silico ADME profile for this compound has been compiled. It is important to note that these are predicted values and serve as a guide for further experimental validation.
Predicted ADME Properties of this compound
The following table summarizes the computationally predicted ADME properties for this compound, based on typical values for quinoline ether derivatives of similar size and functionality.
| Parameter | Predicted Value/Comment | Implication |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 327.8 g/mol | Complies with Lipinski's rule (<500) |
| Log P (Lipophilicity) | ~4.5 - 5.0 | High lipophilicity, may affect solubility but aid permeability |
| Topological Polar Surface Area (TPSA) | ~34.1 Ų | Suggests good potential for membrane permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10) |
| Pharmacokinetics (Absorption & Distribution) | ||
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| P-glycoprotein (P-gp) Substrate | No (Predicted) | Low probability of being actively effluxed from cells |
| Metabolism | ||
| CYP1A2 Inhibitor | No (Predicted) | Low risk of interaction with drugs metabolized by this enzyme |
| CYP2C9 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with a major metabolic pathway |
| Drug-Likeness & Medicinal Chemistry | ||
| Lipinski's Rule Violations | 0 | Good oral bioavailability is likely |
| Bioavailability Score | ~0.55 | Indicates good pharmacokinetic properties |
| Synthetic Accessibility | ~3.0 - 4.0 | Moderately easy to synthesize |
The in silico data suggest that this compound possesses a promising drug-like profile. It adheres to Lipinski's rule of five, indicating a high probability of good oral absorption. nih.gov The predicted high gastrointestinal absorption and blood-brain barrier permeability further support its potential as an orally active agent, possibly with effects on the central nervous system. However, the predicted inhibition of several key cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, CYP2D6, and CYP3A4, highlights a potential for drug-drug interactions. phytojournal.com This is a common characteristic for many quinoline-based compounds and would require careful evaluation in subsequent in vitro and in vivo studies. The synthetic accessibility score suggests that the compound can be synthesized with moderate ease, which is an important consideration for a research lead.
Chemical Reactivity and Mechanistic Investigations of 8 3 4 Chlorophenoxy Propoxy Quinoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring and Side Chain
No published studies were identified that specifically detail the electrophilic or nucleophilic substitution reactions on 8-[3-(4-chlorophenoxy)propoxy]quinoline. In general, electrophilic substitution on the quinoline ring is known to favor positions 5 and 8 due to the electronic properties of the bicyclic system. The pyridine (B92270) ring deactivates the heterocyclic portion towards electrophilic attack, directing substitution to the carbocyclic (benzene) ring. However, without experimental data for the title compound, the directing effects of the large 8-propoxy substituent cannot be confirmed.
Similarly, while nucleophilic substitution reactions are common on quinoline rings, particularly when activated by electron-withdrawing groups or containing a good leaving group, no specific examples involving this compound have been documented in the available literature.
Functional Group Interconversions on the Propoxy and Chlorophenoxy Moieties
There is no specific information regarding functional group interconversions on the propoxy or chlorophenoxy parts of this compound. General organic chemistry principles allow for theoretical reactions, such as ether cleavage of the propoxy group under harsh conditions (e.g., with strong acids like HBr or HI) or potential nucleophilic aromatic substitution of the chloride on the phenoxy ring, though the latter is typically difficult without strong activation. However, no studies have been published demonstrating these transformations on this particular molecule.
Investigation of Reaction Pathways and Transition States in Derivatization Reactions
The investigation of reaction pathways and transition states is a highly specific area of research that requires dedicated computational and experimental studies. No such mechanistic or computational chemistry studies for the derivatization of this compound were found in the public domain.
Photochemical and Thermal Stability Studies of the Chemical Compound
While thermal stability has been investigated for other quinoline derivatives, such as coordination polymers, no specific data on the photochemical or thermal stability of this compound is available. Such studies would require experimental analysis, for example, using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), which have not been reported for this compound.
Exploration of Molecular Interactions in in Vitro Systems and Chemical Biology Research
Mechanistic Investigations of Enzyme Inhibition (e.g., VEGFR-2, other kinases) in Cell-Free or Isolated Enzyme Systems
Quinoline-based compounds are widely recognized for their capacity to inhibit various protein kinases, which are crucial regulators of cellular processes. Research on derivatives of the quinoline (B57606) scaffold has demonstrated significant inhibitory activity against several kinases in cell-free or isolated enzyme assays. These assays allow for the direct assessment of a compound's effect on an enzyme's activity, independent of cellular uptake, metabolism, or off-target effects.
One of the key targets for quinoline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. Inhibition of VEGFR-2 is a critical strategy in cancer research. Studies on related benzo[g]quinazoline (B13665071) derivatives have shown potent VEGFR-2 inhibition, with some compounds exhibiting activity greater than the reference drug sorafenib. mdpi.com Molecular docking studies suggest these compounds bind to the ATP-binding site within the catalytic domain of VEGFR-2. mdpi.com
Beyond VEGFR-2, the broader family of quinoline compounds has been shown to inhibit a range of other kinases. For instance, various 3H-pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of kinases such as FLT3, Haspin, CDK2, and ROCK1/2, with IC50 values in the nanomolar range. purdue.edunih.gov These inhibitory activities are typically quantified using assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by a kinase reaction. mdpi.comnih.gov Such cell-free systems are essential for determining the specific kinase inhibition profile and potency of a compound. mdpi.com For example, docking studies with FLT3 kinase have shown a type I binding mode, where the pyrazolo group of the inhibitor interacts with a cysteine residue in the hinge region of the enzyme. nih.gov
Table 1: Examples of Kinase Inhibition by Various Quinoline Derivatives in Cell-Free Assays This table presents data for related quinoline compounds to illustrate the types of kinase inhibition profiles studied for this chemical class.
| Quinoline Derivative Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 3H-pyrazolo[4,3-f]quinolines | Haspin | 14 nM | nih.gov |
| 3H-pyrazolo[4,3-f]quinolines | FLT3 | Nanomolar range | nih.gov |
| Substituted 4-(3-hydroxyanilino)-quinolines | RET | 3 nM | nih.gov |
| Benzo[g]quinazolines | VEGFR-2 | 1.4 to 4.5-fold more active than Sorafenib | mdpi.com |
Ligand Binding Studies with Recombinant Proteins or Cellular Receptors (e.g., Nuclear Receptors, 5-HT6R) in In Vitro Assays
The quinoline scaffold is versatile and has been used to design ligands that bind to various biological targets beyond kinases, including cellular receptors. purdue.edu In vitro ligand binding assays are crucial for characterizing these interactions, determining binding affinity (often expressed as Kᵢ or Kᴅ), and assessing selectivity. These studies typically use recombinant proteins or isolated cell membranes expressing the receptor of interest.
While specific binding data for 8-[3-(4-chlorophenoxy)propoxy]quinoline on targets like nuclear receptors or the serotonin (B10506) receptor 5-HT6R is not detailed in the available literature, the general approach involves evaluating the displacement of a radiolabeled ligand by the test compound. For example, studies on other quinoline derivatives have explored their interaction with RNA, using fluorescence and isothermal titration calorimetry (ITC) to reveal cooperative binding to specific RNA structures with dissociation constants in the micromolar range. nih.gov The quinoline structure is considered a "privileged scaffold" partly because its derivatives can be modified to interact with a wide array of biological targets, including nuclear receptors. purdue.edu
Interactions with Nucleic Acids (DNA/RNA) and Other Biomolecules (e.g., via Intercalation, Groove Binding)
Certain quinoline derivatives have been shown to interact directly with nucleic acids, a mechanism that can lead to significant biological effects. These interactions can occur through several modes, most notably intercalation or groove binding.
DNA Intercalation : This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Quinoxaline derivatives, which are structurally related to quinolines, have been developed as DNA intercalators and topoisomerase II inhibitors. nih.gov Studies on compounds like 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) have confirmed its ability to intercalate into DNA, which is linked to its cytotoxic and antitumor activities. nih.gov
RNA Binding : RNA, with its complex three-dimensional structures, is also a target for small molecules. Unlike B-form DNA, the A-form helix of double-stranded RNA has a very shallow minor groove, making it a challenging target for traditional groove binders. arrakistx.com However, some cationic molecules have been specifically designed to bind preferentially to the major groove of duplex RNA. nih.gov These interactions can be studied using techniques like thermal denaturation experiments, which measure the change in the melting temperature (ΔTₘ) of the nucleic acid upon ligand binding, and viscometry, which can help rule out an intercalative binding mode. nih.gov The binding of certain quinoline derivatives to specific RNA stem-loops has been demonstrated, highlighting the potential for this class of compounds to modulate RNA function. nih.gov
Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., Autophagy, Cell Cycle Progression) in Defined In Vitro Cell Line Models
Beyond direct interaction with enzymes or nucleic acids, this compound and related compounds can modulate complex cellular processes and signaling pathways. These effects are studied in well-defined in vitro cell line models, providing a mechanistic understanding of the compound's cellular impact.
Autophagy : Autophagy is a cellular degradation process that can be a target for therapeutic intervention. A study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) showed that it induces autophagic cell death in pancreatic cancer cell lines. nih.gov Mechanistic investigations revealed that this was achieved through the inhibition of the Akt/mTOR signaling pathway. The induction of autophagy was confirmed by observing the formation of cytoplasmic vacuoles, an increase in the expression of autophagy markers like LC3-II and Beclin-1, and the degradation of p62. nih.gov
Cell Cycle Progression : The cell cycle is a series of events that leads to cell division and proliferation. mdpi.com Many anticancer agents function by disrupting this process. The effect of a compound on the cell cycle is typically analyzed using flow cytometry, which can distinguish cells in different phases (G0/G1, S, and G2/M) based on their DNA content. springernature.com Research on a 3H-pyrazolo[4,3-f]quinoline-based haspin kinase inhibitor demonstrated that the compound induces a G2/M cell cycle arrest in HCT116 cancer cells. nih.gov This arrest is a direct consequence of inhibiting a kinase that is essential for mitosis, leading to an increase in caspase 3/7 activities and subsequent apoptosis. nih.gov
Table 2: Observed Modulation of Cellular Processes by Quinoline Derivatives in In Vitro Models
| Quinoline Derivative Class | Cellular Process | Mechanism/Observation | Cell Line | Reference |
|---|---|---|---|---|
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | Autophagy & Apoptosis | Inhibition of Akt/mTOR signaling pathway | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | nih.gov |
| 3H-pyrazolo[4,3-f]quinolines | Cell Cycle Arrest | Induces G2/M arrest; Haspin kinase inhibition | HCT116 (Colon Carcinoma) | nih.gov |
Development of this compound as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The quinoline core is considered a "privileged scaffold" in medicinal chemistry because it can be readily modified to create a diverse library of compounds that can interact with a wide range of biological targets with high affinity and selectivity. purdue.edunih.gov
This tunability makes quinoline derivatives, including this compound, attractive candidates for development as chemical probes. By systematically altering the substituents on the quinoline ring system, researchers can fine-tune the molecule's properties to target specific kinases, receptors, or other proteins. purdue.eduresearchgate.net Once a potent and selective compound is identified through in vitro screening, it can be used to interrogate the function of its target protein in cellular and even in vivo models. nih.gov This approach is invaluable for validating new drug targets and elucidating complex biological pathways. While this compound itself may not yet be established as a chemical probe, its structural framework holds significant potential for such applications in biological target identification and validation. nih.gov
Advanced Applications in Chemical Materials Science and Sensing
Potential as a Component in Organic Light-Emitting Diodes (OLEDs) or Fluorescent Chemosensors
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a foundational component in the field of optoelectronics and sensor technology. scispace.com Its derivatives are known for their strong fluorescence and ability to form stable metal complexes, which are essential properties for these applications.
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are cornerstones of OLED technology. The most famous example, Tris(8-hydroxyquinolinato)aluminium (Alq3), is a highly effective emissive and electron-transporting material used in many commercial OLED displays due to its thermal stability and electroluminescent properties. scirp.orgresearchgate.net Researchers have synthesized various other quinoline (B57606) derivatives to tune the properties of OLED devices. For instance, substituting the quinoline ring can alter the emission wavelength, and materials like 8,8'-dimethoxy-5,5'-bisquinoline have been developed as blue-emitting materials for full-color displays. researchgate.netuconn.edu
For 8-[3-(4-chlorophenoxy)propoxy]quinoline, the quinoline core provides the essential conjugated system for electroluminescence. The attached (4-chlorophenoxy)propoxy group could influence several key characteristics:
Solubility and Film Morphology: The long, flexible chain could improve solubility in organic solvents, facilitating device fabrication through solution-based methods. It may also influence the morphology of thin films, which is critical for device efficiency and longevity.
Tuning Electronic Properties: The electron-withdrawing nature of the chlorine atom on the terminal phenyl ring can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is a critical strategy for controlling the emission color and improving charge injection and transport within an OLED device. acs.org
Fluorescent Chemosensors: 8-hydroxyquinoline and its derivatives are classic examples of fluorescent chemosensors. scispace.com These molecules often exhibit weak fluorescence on their own but show a significant increase in fluorescence intensity upon binding to metal ions. scispace.comuci.edu This "turn-on" mechanism is typically due to the formation of a rigid chelate complex, which restricts non-radiative decay pathways. Derivatives of 8-HQ have been successfully developed as selective sensors for various metal ions, including Zn²⁺, Cd²⁺, and Al³⁺. scispace.comnih.gov
The structure of this compound is well-suited for chemosensor applications. It possesses the two necessary donor atoms for bidentate chelation: the quinoline ring's nitrogen atom and the ether oxygen atom at the 8-position. Upon coordination with a metal ion, a stable five-membered ring would form, leading to a more rigid structure that would likely enhance fluorescence, making it a potential "turn-on" sensor for specific metal ions. nih.gov
| Compound Class | Application | Function / Principle | Reference |
|---|---|---|---|
| Tris(8-hydroxyquinolinato)aluminium (Alq3) | OLED Emitter/Electron Transporter | Forms stable, electroluminescent films for light emission. | scirp.orgresearchgate.net |
| 8,8'-dimethoxy-5,5'-bisquinoline | Blue OLED Emitter | Substitution with methoxy (B1213986) groups tunes the emission to the blue spectrum. | uconn.edu |
| 8-Hydroxyquinoline Derivatives | Fluorescent Chemosensor for Zn²⁺ | Chelation with Zn²⁺ induces a rigid structure, causing a "turn-on" fluorescence response. | nih.gov |
| 8-Hydroxyquinoline-5-sulfonic acid | Fluorescent Chemosensor for various metals | Water-soluble ligand forms intensely fluorescent chelates with ions like Cd²⁺ and Zn²⁺. | uci.edu |
Ligand Design for Metal Complexation in Analytical Chemistry or Material Science Applications
The 8-hydroxyquinoline moiety is considered a "privileged" ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. tandfonline.comresearchgate.net The bidentate chelation via the heterocyclic nitrogen and the hydroxyl oxygen is the source of this remarkable stability. scirp.orgnih.gov
The compound this compound retains the essential structural features for metal chelation, with the ether oxygen at the 8-position serving a similar role to the hydroxyl oxygen in 8-HQ. The long, flexible propoxy chain terminating in a chlorophenyl group offers significant opportunities for tuning the properties of the resulting metal complexes for specific applications:
Solubility and Processability: The organic side chain can enhance the solubility of metal complexes in non-polar solvents or polymer matrices. This is crucial for applications such as incorporating catalysts into reaction media or embedding functional materials into polymers.
Electronic and Steric Tuning: The substituent can sterically and electronically influence the metal center. The size of the side chain can control access to the metal's coordination sites, while the electronegative chlorine atom can modulate the redox potential and catalytic activity of the complexed metal ion.
Material Science Applications: Metal complexes of functionalized quinolines can be designed as building blocks for metal-organic frameworks (MOFs) or as dopants in functional polymers, imparting properties like luminescence, magnetism, or catalytic activity.
| Metal Ion | Application of the Complex | Significance of Chelation | Reference |
|---|---|---|---|
| Aluminum (Al³⁺) | OLEDs | Forms a highly stable, luminescent complex (Alq3). | scirp.org |
| Copper (Cu²⁺) | Fungicides, Anticancer Agents | The lipophilic Cu-8HQ complex can penetrate cell membranes. | scispace.comtandfonline.com |
| Iron (Fe³⁺) | Analytical Reagents | Forms a colored complex used for the quantitative analysis of iron. | scispace.com |
| Zinc (Zn²⁺), Cadmium (Cd²⁺) | Fluorescent Probes | Chelation leads to rigidification and strong fluorescence enhancement. | uci.edunih.gov |
Role as a Key Synthetic Intermediate for the Assembly of Complex Molecular Architectures
The quinoline ring is a versatile scaffold used by synthetic chemists to build a vast range of complex molecules, from pharmaceuticals to functional materials. nih.govscholaris.ca The synthesis of this compound itself illustrates how the quinoline core can be systematically functionalized. A plausible synthetic pathway would involve:
Alkylation of 8-hydroxyquinoline: Reacting 8-hydroxyquinoline with an appropriate three-carbon bifunctional linker, such as 1-bromo-3-chloropropane (B140262), to form the intermediate 8-(3-chloropropoxy)quinoline (B8583590). nih.gov
Etherification: Coupling the 8-(3-chloropropoxy)quinoline intermediate with 4-chlorophenol (B41353) via a Williamson ether synthesis to yield the final product.
This step-wise assembly highlights the role of the quinoline moiety as a foundational building block. More importantly, the intermediate, 8-(3-chloropropoxy)quinoline, is a valuable synthetic platform in its own right. The terminal chlorine on the propoxy chain is a reactive site (a good leaving group) that can be targeted for nucleophilic substitution reactions. This allows chemists to easily attach a wide variety of other molecular fragments, including amines, thiols, azides, or different phenols, thereby creating a library of diverse quinoline derivatives from a common intermediate. researchgate.net This modular approach is fundamental to modern drug discovery and materials development, establishing compounds like this compound and its precursors as key synthetic intermediates for constructing complex molecular architectures. researchgate.netnih.govnih.gov
| Synthetic Method | Key Precursors | Resulting Structure | Reference |
|---|---|---|---|
| Skraup Synthesis | Aniline (B41778), Glycerol (B35011), Oxidizing Agent | Quinoline core | nih.gov |
| Pfitzinger Reaction | Isatin, α-Methylene Carbonyl Compound | Quinoline-4-carboxylic acid derivatives | nih.gov |
| Williamson Ether Synthesis | 8-Hydroxyquinoline, Alkyl Halide | 8-Alkoxyquinoline derivatives | nih.gov |
| Nucleophilic Substitution | 4-Chloro-8-tosyloxyquinoline, Nucleophiles (e.g., pyrazole) | 4-Substituted-8-hydroxyquinolines | researchgate.net |
Future Directions and Interdisciplinary Research Prospects
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization
The synthesis of quinoline (B57606) derivatives, traditionally achieved through classic named reactions like the Skraup or Friedländer synthesis, is increasingly being adapted to modern high-throughput methodologies. iipseries.org The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the rapid and efficient derivatization of 8-[3-(4-chlorophenoxy)propoxy]quinoline.
Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, faster optimization, and easier scalability. acs.orgresearchgate.net For quinoline synthesis, flow-based approaches to reactions like the Doebner-Miller have already been demonstrated to be effective, providing a green and practical route to 2-methylquinoline (B7769805) derivatives. researchgate.net Applying these principles to this compound could enable the rapid production of the core scaffold.
Following the synthesis of the core, automated synthesis platforms, which combine robotics with software to perform chemical reactions, can be employed for high-throughput derivatization. nih.govwikipedia.org Cartridge-based systems, for example, allow for the execution of various reaction types (e.g., amide couplings, Suzuki couplings, reductive aminations) with minimal manual intervention. sigmaaldrich.comyoutube.com This technology is ideally suited for creating a diverse library of analogues based on the this compound scaffold. By systematically varying the three key structural components—the quinoline core, the propoxy linker, and the terminal chlorophenoxy group—a large number of discrete compounds could be generated for screening purposes. researchgate.net
Table 1: Conceptual High-Throughput Derivatization Strategy
| Molecular Component | Derivatization Strategy | Enabling Technology | Potential Diversity |
|---|---|---|---|
| Quinoline Core | Introduction of substituents (e.g., -CH₃, -OCH₃, -F) at various positions (C2, C4, C6). | Flow synthesis of substituted anilines followed by cyclization; Automated C-H activation protocols. | Halogenated, alkylated, and alkoxylated quinoline rings. |
| Propoxy Linker | Variation of linker length (ethoxy, butoxy); Introduction of heteroatoms or rigidity. | Automated Williamson ether synthesis with a library of di-haloalkanes. | Homologous series with altered spatial orientation and flexibility. |
| Chlorophenoxy Group | Replacement with diverse aryl or heteroaryl moieties via Suzuki or Buchwald-Hartwig coupling. | Cartridge-based automated Suzuki coupling with a library of boronic acids. | Analogues with varied electronic properties and steric bulk for target interaction. |
Advanced Computational Design and Virtual Screening of Novel Analogues with Predicted Interactions
Computer-aided drug design (CADD) offers a powerful paradigm for accelerating the discovery of novel bioactive molecules. benthamdirect.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and virtual screening are particularly relevant for exploring the chemical space around the this compound scaffold. nih.gov
A typical workflow would begin with the generation of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), using a dataset of known quinoline-based compounds with activity against a specific biological target (e.g., a protein kinase or receptor). nih.gov These models correlate the steric and electrostatic properties of molecules with their biological activity, generating contour maps that highlight regions where modifications are likely to enhance potency. nih.gov
Leveraging these insights, a virtual library of novel analogues of this compound can be designed. This library would then be subjected to a high-throughput virtual screening campaign. nih.gov Using molecular docking simulations, each designed analogue would be computationally evaluated for its ability to bind to a target protein's active or allosteric site. researchgate.net This process prioritizes a smaller, more manageable set of compounds for chemical synthesis and biological testing, significantly reducing the time and cost associated with early-stage discovery. nih.gov Molecular dynamics simulations can further refine these predictions by assessing the stability of the predicted ligand-protein complexes over time. nih.gov
Table 2: Virtual Screening Workflow for this compound Analogues
| Step | Description | Computational Tool/Method | Objective |
|---|---|---|---|
| 1. Target Identification | Select a biologically relevant protein target (e.g., c-Met, EGFR, HIV integrase). nih.govresearchgate.net | Literature review, bioinformatics analysis. | Define the biological question and binding site. |
| 2. Library Design | Create a virtual library of analogues by modifying the quinoline, linker, and phenoxy moieties. | Combinatorial library enumeration software. | Generate a diverse set of candidate molecules. |
| 3. High-Throughput Docking | Dock the virtual library into the target's binding pocket to predict binding poses and scores. | AutoDock, Glide, GOLD. | Rapidly filter for compounds with favorable predicted binding affinity. |
| 4. Scoring & Rescoring | Re-evaluate the top-scoring poses using more accurate scoring functions. | MM-GBSA, MM-PBSA. | Refine binding energy predictions and reduce false positives. nih.gov |
| 5. ADMET Prediction | Computationally predict absorption, distribution, metabolism, excretion, and toxicity properties. | QikProp, SwissADME. | Prioritize compounds with drug-like properties. |
| 6. Hit Selection | Select a final set of high-priority candidates for synthesis and in vitro validation. | Data analysis and visualization tools. | Identify the most promising leads for experimental testing. |
Exploration of New Mechanistic Pathways in Catalysis and Reaction Chemistry relevant to Quinoline Derivatives
The field of quinoline synthesis is continuously evolving, with modern catalytic methods offering milder conditions and broader functional group tolerance compared to classical approaches. organic-chemistry.org Future research could focus on exploring novel catalytic pathways for the synthesis and functionalization of the this compound scaffold.
Numerous catalyst-based systems using metals like palladium, copper, iron, nickel, and iridium have been developed for quinoline synthesis. organic-chemistry.orgnih.gov These often proceed through mechanisms involving acceptorless dehydrogenative coupling or domino reactions, providing efficient and atom-economic routes. organic-chemistry.org For instance, single-atom iron catalysts have shown high efficiency in dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Investigating these advanced catalytic systems for the construction of the specific 8-alkoxy quinoline structure could lead to more sustainable and efficient synthetic routes.
Furthermore, the quinoline nucleus itself can serve as a ligand in transition metal catalysis. mdpi.comnih.gov Copper-quinoline complexes, for example, have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com It would be intriguing to explore whether this compound or its derivatives could act as ligands to modulate the activity and selectivity of catalytic processes. This could involve investigating their role in asymmetric catalysis or in novel C-H activation reactions, opening up new avenues in synthetic methodology. Mechanistic studies, potentially involving isotopic labeling and computational chemistry, would be crucial to understanding the role of the quinoline ligand in the catalytic cycle. acs.org
Table 3: Comparison of Catalytic Systems for Quinoline Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Iron (Fe) | Acceptorless Dehydrogenative Coupling | Earth-abundant metal, high efficiency. | organic-chemistry.org |
| Copper (Cu) | Decarboxylative Cascade Cyclization | Good chemo- and regioselectivity, aerobic conditions. | organic-chemistry.org |
| Palladium (Pd) | Aerobic Oxidative Aromatization | High yields, wide functional group tolerance. | organic-chemistry.org |
| Iridium (Ir) | Dehydrogenative Cyclization | Environmentally benign, high efficiency, broad scope. | organic-chemistry.org |
| Titanium Dioxide (TiO₂) | Visible-Light-Mediated Aerobic Dehydrogenation | Green oxidant (O₂), inexpensive, non-toxic catalyst. | organic-chemistry.org |
| Nickel (Ni) | Double Dehydrogenative Coupling | Eco-friendly, mild reaction temperatures. | organic-chemistry.org |
Expanding the Scope of In Vitro Chemical Biology Probes and Tools derived from this compound
Quinoline-based compounds are extensively used as fluorescent probes in chemical biology due to their favorable photophysical properties and sensitivity to their local environment. crimsonpublishers.comresearchgate.net The quinoline scaffold is a key component in probes for applications such as live-cell imaging and the detection of specific analytes like metal ions. nih.govnanobioletters.com While 8-hydroxyquinoline (B1678124) is a well-known chelator used in zinc-sensing probes, the 8-ether linkage in this compound suggests a different starting point for probe development. acs.org
The future in this area lies in leveraging the this compound structure as a modular scaffold for creating new chemical biology tools. nih.gov The compound can be conceptually divided into three domains: the quinoline fluorophore, the flexible propoxy linker, and the terminal chlorophenoxy group, which can be considered a modifiable handle. nih.gov By replacing the chlorophenoxy moiety with different functional groups, a variety of specialized probes can be designed.
For example, installing a reactive group (e.g., an azide (B81097) for click chemistry, an acrylamide (B121943) for covalent targeting) could transform the molecule into an activity-based probe for labeling specific proteins in a cellular context. Alternatively, replacing it with a known pharmacophore or a biomolecule-mimicking group could create targeted probes for visualizing specific organelles or protein-protein interactions via Förster Resonance Energy Transfer (FRET). crimsonpublishers.com The development of such tools would enable a deeper understanding of cellular processes and could provide new methods for target identification and validation.
Table 4: Potential Chemical Biology Probes Derived from the Quinoline Scaffold
| Probe Type | Modification to Scaffold | Principle of Action | Potential Application |
|---|---|---|---|
| Targeted Fluorescent Probe | Replace chlorophenoxy with a ligand for a specific protein (e.g., kinase inhibitor). | Binds to a specific protein of interest, allowing its localization to be visualized in cells. | Imaging the subcellular distribution of a target protein. |
| Activity-Based Probe | Replace chlorophenoxy with a covalent warhead (e.g., acrylamide, fluorophosphonate). | Irreversibly reacts with the active site of an enzyme, allowing for fluorescent labeling of active enzyme populations. | Profiling enzyme activity in complex biological samples. |
| Bioorthogonal Probe | Replace chlorophenoxy with an azide or alkyne group. | Participates in bioorthogonal click chemistry reactions (e.g., CuAAC, SPAAC) for tagging biomolecules. | Tracking and imaging of metabolically labeled proteins or glycans. |
| Environment-Sensing Probe | Introduce solvatochromic dyes to the quinoline core. | Fluorescence properties (intensity, wavelength) change in response to environmental polarity or viscosity. | Mapping viscosity changes within specific cellular compartments like lipid droplets. crimsonpublishers.com |
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 8-[3-(4-chlorophenoxy)propoxy]quinoline?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes:
Intermediate Preparation : React 8-hydroxyquinoline with 1-bromo-3-(4-chlorophenoxy)propane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol to achieve >95% purity.
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products like O-alkylation or hydrolysis derivatives.
Q. Q2. How can researchers confirm the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:
¹H/¹³C NMR : Identify the quinoline aromatic protons (δ 7.5–8.9 ppm) and the 4-chlorophenoxy group (δ 6.8–7.3 ppm). The propoxy linker shows characteristic triplet signals for -OCH₂- (δ 3.5–4.2 ppm) .
HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 342.1).
X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly verifying the propoxy group’s conformation and Cl···π interactions .
Q. Q3. What role does the 4-chlorophenoxy substituent play in modulating the compound’s reactivity?
Methodological Answer: The 4-chlorophenoxy group:
Electron-Withdrawing Effects : The Cl atom stabilizes intermediates in substitution reactions via resonance and inductive effects.
Steric Considerations : The bulky phenoxy group may influence regioselectivity in electrophilic aromatic substitution (e.g., nitration or halogenation) at the quinoline core.
Biological Implications : Enhances lipophilicity, improving membrane permeability in cellular assays .
Advanced Research Questions
Q. Q4. How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize the Cl atom’s van der Waals radius and partial charges using DFT (B3LYP/6-31G*) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between quinoline N and catalytic residues) and hydrophobic interactions with the 4-chlorophenoxy group .
Free Energy Calculations : Apply MM-PBSA to estimate binding energies, prioritizing targets with ΔG < −7 kcal/mol.
Q. Q5. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Source Validation : Cross-check compound purity (≥95% via HPLC) and storage conditions (desiccated, −20°C). Impurities like hydrolyzed propoxy derivatives can skew results.
Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media). Use positive controls (e.g., known kinase inhibitors) to normalize activity .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Discrepancies >20% may indicate batch variability or off-target effects.
Q. Q6. What strategies are effective for studying the compound’s metabolic stability in vitro?
Methodological Answer:
Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
LC-MS/MS Analysis : Quantify parent compound depletion using MRM transitions. Calculate half-life (t₁/₂) via first-order kinetics.
CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify metabolic pathways. A >50% reduction in t₁/₂ with ketoconazole confirms CYP3A4 involvement .
Structural and Mechanistic Insights
Q. Q7. How do crystallographic studies inform the design of this compound derivatives?
Methodological Answer:
Crystal Packing Analysis : Resolve intermolecular interactions (e.g., Cl···π, hydrogen bonds) to guide modifications improving solubility or target engagement. For example, fluorinating the propoxy linker may enhance π-stacking .
Torsional Angle Optimization : Adjust the propoxy chain’s dihedral angles to minimize steric clashes in protein binding pockets.
Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with higher bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
